N,N-Dimethylsphingosine-1-phosphate

Sphingosine-1-phosphate receptor Ligand binding Competitive displacement

N,N-Dimethylsphingosine-1-phosphate (DMS-1-P) is a chemically synthesized, phosphorylated sphingolipid analog supplied as a neat solid or stock solution. Unlike endogenous S1P, its N,N-dimethyl substitution confers biased S1PR signaling—activating calcium mobilization and cytoskeletal rearrangement without triggering platelet aggregation or secretion. This non-cell-permeant, receptor-accessible tool compound is ideal for dissecting G-protein coupling specificities and serves as a cost-effective unlabeled competitor in [3H]S1P radioligand binding assays. Use DMS-1-P to probe receptor-mediated effects independently of intracellular kinase activity.

Molecular Formula C14H11Cl2N3O
Molecular Weight 407.5 g/mol
CAS No. 151729-53-2
Cat. No. B235628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylsphingosine-1-phosphate
CAS151729-53-2
SynonymsDMS-1-P
N,N-dimethylsphingosine-1-phosphate
Molecular FormulaC14H11Cl2N3O
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N(C)C)O
InChIInChI=1S/C20H42NO5P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21(2)3)18-26-27(23,24)25/h16-17,19-20,22H,4-15,18H2,1-3H3,(H2,23,24,25)/b17-16+
InChIKeyPVOWCELDZARJJE-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylsphingosine-1-phosphate (CAS 151729-53-2) Procurement Specifications: Structural Identity and Core Biophysical Profile


N,N-Dimethylsphingosine-1-phosphate (DMS-1-P; CAS 151729-53-2) is a chemically synthesized, phosphorylated sphingolipid analog [1]. It is a zwitterionic lysophospholipid featuring an (E)-octadec-4-enyl backbone, a 2-(dimethylamino) substituent, and a 1-phosphate head group [1]. Distinct from the endogenous mediator sphingosine-1-phosphate (S1P), DMS-1-P contains an N,N-dimethyl group in place of the primary amine, a modification that substantially alters its interaction with sphingosine-1-phosphate receptors (S1PRs) and its metabolic stability [2]. It is supplied as a neat solid or concentrated stock solution for use exclusively as a biochemical research tool in signal transduction studies and sphingolipid pharmacology.

N,N-Dimethylsphingosine-1-phosphate Functional Specificity: Why DMS-1-P Cannot Be Replaced by Unmodified S1P or N,N-Dimethylsphingosine


Sphingolipid research requires precise control over receptor activation profiles and metabolic fate, which are critically dependent on the N-acyl or N-alkyl head group substitution [1]. N,N-Dimethylsphingosine-1-phosphate (DMS-1-P) is not a generic S1P substitute; its N,N-dimethyl modification confers a unique pharmacological fingerprint that differs from the endogenous agonist S1P and from its unphosphorylated precursor N,N-dimethylsphingosine (DMS) [2]. While S1P is a full agonist at multiple S1PR subtypes, DMS-1-P displays biased signaling with distinct efficacy and potency [3]. Unlike the membrane-permeable SphK inhibitor DMS, the phosphate group on DMS-1-P renders it charged and thus receptor-accessible but not cell-permeant, precluding intracellular kinase inhibition [2]. Substituting DMS-1-P with unmodified S1P or DMS will produce divergent calcium mobilization, cytoskeletal, and aggregation responses, compromising experimental validity.

N,N-Dimethylsphingosine-1-phosphate Comparative Pharmacology: Receptor Binding, SphK Inhibition, and Platelet Functional Data


Differential S1P Receptor Binding Affinity: DMS-1-P Displaces [3H]S1P from Human Platelets with Near-Equivalent Efficacy to Unlabeled S1P

In a direct competitive binding assay using human platelets, N,N-dimethylsphingosine-1-phosphate (DMS-1-P) displaced [3H]S1P with comparable efficiency to unlabeled S1P [1]. This observation confirms that the N,N-dimethyl modification does not abrogate receptor binding, establishing DMS-1-P as a viable S1PR ligand. However, the functional consequences of this binding are distinct, as described below [1].

Sphingosine-1-phosphate receptor Ligand binding Competitive displacement Platelet pharmacology

Partial Agonism and Biased Platelet Activation: DMS-1-P Induces Ca2+ Mobilization and Shape Change but Not Aggregation or Granule Release

In human platelets, DMS-1-P (1-10 µM) induced intracellular Ca2+ mobilization and shape change, but failed to trigger platelet aggregation or granule release, in marked contrast to S1P, which potently stimulates all these responses [1]. This demonstrates that DMS-1-P acts as a biased agonist at platelet S1PRs, activating only a subset of downstream signaling pathways.

Platelet activation Calcium signaling Biased agonism S1P receptor

Divergent Calcium Channel Activation: DMS and Sphingosine Elicit Ca2+ Influx, While Sphingosine (via Conversion to S1P) Mobilizes Intracellular Stores

In differentiated HL-60 cells, both sphingosine and N,N-dimethylsphingosine (DMS) trigger a Ca2+ influx through an undefined plasma membrane channel and block store-operated calcium (SOC) channels. In contrast, sphingosine also mobilizes Ca2+ from intracellular stores, an effect that requires its conversion to S1P and is absent with DMS [1]. This indicates that the N,N-dimethyl modification prevents intracellular phosphorylation and redirects calcium signaling toward plasma membrane influx pathways.

Calcium signaling Store-operated calcium entry Sphingolipid pharmacology HL-60 cells

Superior Sphingosine Kinase Inhibition Potency of DMS Compared to DL-threo-Dihydrosphingosine (Safingol)

In a cell-free sphingosine kinase assay using platelet cytosolic fractions, N,N-dimethylsphingosine (DMS) inhibited S1P formation with a potency described as "much stronger than that by DL-threo-dihydrosphingosine, which had been considered to be the strongest inhibitor of Sph kinase" [1]. This established DMS as a benchmark SphK inhibitor tool compound prior to the development of more isoform-selective agents.

Sphingosine kinase Enzyme inhibition S1P biosynthesis Platelet pharmacology

Sphingosine Kinase Isoform Inhibition Profile: DMS Exhibits Broad SphK1/SphK2 Activity (Ki ~12-16 µM) Compared to Isoform-Selective Inhibitors

N,N-Dimethylsphingosine (DMS) inhibits both SphK1 and SphK2 with reported Ki values of approximately 12-16 µM and 14 µM, respectively [1]. In contrast, newer compounds such as PF-543 exhibit picomolar SphK1 inhibition (Ki = 0.004 µM), while others like SG12 and SG14 show SphK2-selective inhibition [1][2]. This broad activity profile positions DMS as a pan-SphK inhibitor for studies requiring dual isoform blockade, whereas DMS-1-P serves as the corresponding receptor probe.

Sphingosine kinase 1 Sphingosine kinase 2 Enzyme inhibition Isoform selectivity

N,N-Dimethylsphingosine-1-phosphate Recommended Research Applications: Platelet Biology, S1P Receptor Pharmacology, and Calcium Signaling


Probing Biased Signaling at Platelet S1P Receptors

Researchers investigating S1P receptor signaling bias can use DMS-1-P as a tool to selectively activate calcium mobilization and cytoskeletal rearrangement without triggering platelet aggregation or secretion [1]. This allows for the dissection of G-protein coupling specificities and the identification of downstream effectors mediating platelet shape change independently of thrombotic responses.

Competitive S1P Receptor Binding Studies

DMS-1-P is suitable for use as an unlabeled competitor in [3H]S1P radioligand binding assays to characterize S1PR ligand binding properties, receptor density, and pharmacological profiling of novel S1PR modulators [1]. Its near-equivalent displacement efficacy compared to unlabeled S1P makes it a cost-effective alternative for routine binding experiments.

Differentiating Intracellular Store-Operated Calcium Entry from Plasma Membrane Ca2+ Influx Pathways

Based on the distinct calcium signaling properties of DMS compared to sphingosine, studies can utilize DMS (or DMS-1-P in receptor-accessible form) to isolate plasma membrane calcium influx pathways while avoiding the confounding effects of intracellular store mobilization that occurs with S1P generation [2]. This is particularly relevant in neutrophil and HL-60 cell models.

Sphingosine Kinase Inhibition Reference in Platelet Research

As a benchmark pan-sphingosine kinase inhibitor, DMS (the precursor of DMS-1-P) can be employed in platelet activation studies to block endogenous S1P production, while DMS-1-P serves as a non-cell-permeant S1PR agonist to probe receptor-mediated effects independently of intracellular kinase activity [3].

Quote Request

Request a Quote for N,N-Dimethylsphingosine-1-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.